Cas no 75221-88-4 (Uridine5'-(tetrahydrogen triphosphate), 5-(2-propen-1-ylamino)-)
Uridine5'-(tetrahydrogen triphosphate), 5-(2-propen-1-ylamino)- Chemical and Physical Properties
Names and Identifiers
-
- Uridine5'-(tetrahydrogen triphosphate), 5-(2-propen-1-ylamino)-
- trisodium,[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate
- 5-[3-Aminoallyl]uridine 5'-triphosphate
- AA-UTP
- Aminoallyl-UTP sodium salt
- (AA-UTP) SODIUM SALT
- 5-(3-AMINOALLYL)URIDINE 5'-TRI-PHOSPHATE SODIUM SALT
- 5-(3-AMINOALLY)URIDINE 5'-TRIPHOSPHATE
- 5-(3-aminoallyl)uridine 5'-triphosphate sodium
- AA-UTP80%
- 5-(3-Aminoallyl)uridine 5'-Triphosphate, 80%Discontinued
-
- MDL: MFCD00084720
- Inchi: 1S/C12H20N3O15P3/c1-2-3-13-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4,7-9,11,13,16-17H,1,3,5H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t7-,8-,9-,11-/m1/s1
- InChI Key: BWEYZJSYGWLDLI-TURQNECASA-N
- SMILES: C(OP(=O)(O)OP(O)(=O)OP(O)(O)=O)[C@H]1O[C@@H](N2C=C(NCC=C)C(=O)NC2=O)[C@H](O)[C@@H]1O
Computed Properties
- Exact Mass: 604.95700
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 36
- Rotatable Bond Count: 10
Experimental Properties
- Density: 1.91±0.1 g/cm3(Predicted)
- PSA: 328.31000
- LogP: -0.47110
- pka: 0.97±0.50(Predicted)
Uridine5'-(tetrahydrogen triphosphate), 5-(2-propen-1-ylamino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A24840-1mg |
Trisodium,[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate |
75221-88-4 | 75% | 1mg |
¥2688.0 | 2023-09-09 |
Uridine5'-(tetrahydrogen triphosphate), 5-(2-propen-1-ylamino)- Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleoside triphosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleotides Pyrimidine ribonucleoside triphosphates
Additional information on Uridine5'-(tetrahydrogen triphosphate), 5-(2-propen-1-ylamino)-
Uridine 5'-(tetrahydrogen triphosphate), 5-(2-propen-1-ylamino) and CAS No. 75221-88-4: A Comprehensive Overview
Uridine 5'-(tetrahydrogen triphosphate), commonly referred to as Uridine 5'-THP, is a significant compound in the field of nucleoside chemistry and biochemistry. With the chemical formula C10H17N2O9P3, this compound is characterized by its unique structure, which includes a uridine backbone linked to a tetrahydrogen triphosphate group. The presence of the 5-(2-propen-1-ylamino) moiety further enhances its biochemical significance, making it a compound of great interest in both academic research and pharmaceutical development.
The CAS number 75221-88-4 uniquely identifies this compound and serves as a crucial reference point for its chemical properties, synthesis methods, and applications. Uridine 5'-THP is not only a fundamental building block in nucleic acid research but also plays a pivotal role in various biochemical pathways. Its ability to participate in phosphorylation reactions and its structural similarity to natural nucleotides make it an invaluable tool in studying cellular processes.
In recent years, the study of nucleoside analogs has gained significant traction due to their potential applications in drug development. Uridine 5'-THP is no exception, with researchers exploring its role in modulating enzyme activity and its potential as a precursor for synthesizing novel therapeutic agents. The 5-(2-propen-1-ylamino) group, in particular, has been the focus of several studies due to its ability to interact with biological targets in unique ways.
One of the most compelling aspects of Uridine 5'-THP is its involvement in RNA metabolism. RNA molecules are central to many cellular processes, including gene expression, signal transduction, and cellular regulation. By studying compounds like Uridine 5'-THP, scientists can gain deeper insights into how RNA functions and how it can be manipulated for therapeutic purposes. For instance, modifications to the 5-(2-propen-1-ylamino) group have been shown to alter the binding affinity of uridine derivatives to RNA-binding proteins, potentially leading to new treatments for RNA-related diseases.
The synthesis of Uridine 5'-THP is a complex process that requires precise control over reaction conditions and reagent selection. Typically, the synthesis involves the phosphorylation of uridine with tetrahydrogen triphosphate (THP) under controlled pH and temperature conditions. The introduction of the 5-(2-propen-1-ylamino) group often requires additional steps, such as nucleophilic substitution or condensation reactions, to ensure proper incorporation into the molecular framework.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for Uridine 5'-THP. These improvements have not only reduced production costs but also enhanced the purity of the final product, making it more suitable for high-throughput screening and clinical trials. The availability of high-quality Uridine 5'-THP has spurred further research into its applications in drug discovery and development.
In the realm of drug development, Uridine 5'-THP has shown promise as a precursor for antiviral and anticancer agents. Its structural similarity to natural nucleotides allows it to mimic their function in biological systems, while modifications such as the 5-(2-propen-1-ylamino) group can enhance its pharmacological properties. For example, researchers have explored derivatives of Uridine 5'-THP as potential inhibitors of viral polymerases, which are essential for viral replication.
The impact of Uridine 5'-THP extends beyond basic research; it also has implications for therapeutic applications. Studies have demonstrated that certain derivatives of this compound can modulate gene expression by interfering with RNA splicing or translation. This capability makes it a valuable tool for developing treatments for genetic disorders and other diseases where RNA function is dysregulated.
The use of computational modeling and high-throughput screening has further accelerated the discovery process for compounds like Uridine 5'-THP. By leveraging these technologies, researchers can rapidly identify potential lead compounds and optimize their properties for therapeutic use. The integration of experimental data with computational predictions has been instrumental in understanding the structure-activity relationships (SAR) of nucleoside analogs.
Future directions in the study of Uridine 5'-THP include exploring its role in epigenetic regulation and gene therapy. Epigenetic modifications are critical for controlling gene expression without altering the underlying DNA sequence. By developing compounds that can modulate epigenetic processes, researchers hope to create new therapeutic strategies for a wide range of diseases.
In conclusion, Uridine 5'-THP (CAS No. 75221-88-4) is a multifaceted compound with significant implications in biochemistry and pharmaceutical research. Its unique structure, characterized by the presence of a tetrahydrogen triphosphate group and a 5-(2-propen-1-ylamino) moiety, makes it a valuable tool for studying RNA metabolism and developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing our understanding of cellular processes and treating various diseases will only grow.
75221-88-4 (Uridine5'-(tetrahydrogen triphosphate), 5-(2-propen-1-ylamino)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)